molecular formula C17H16N2O2S B361183 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile CAS No. 313380-12-0

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B361183
CAS No.: 313380-12-0
M. Wt: 312.4g/mol
InChI Key: MDQMWNZWRMOAPL-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a dimethylnicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile typically involves a multistep process. One common method includes the condensation of 4-methoxyphenylglyoxal with 4,6-dimethylnicotinonitrile in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The intermediate product is then treated with a sulfanylating agent, such as thiourea, to introduce the sulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

313380-12-0

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C17H16N2O2S/c1-11-8-12(2)19-17(15(11)9-18)22-10-16(20)13-4-6-14(21-3)7-5-13/h4-8H,10H2,1-3H3

InChI Key

MDQMWNZWRMOAPL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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